N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,5-dimethylphenyl)pteridine-2,4-diamine
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Overview
Description
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,5-dimethylphenyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzodioxole moiety and a dimethylphenyl group, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,5-dimethylphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors such as 2,4-diaminopyrimidine with formic acid derivatives.
Introduction of the benzodioxole moiety: This step may involve the alkylation of the pteridine core with a benzodioxole-containing reagent under basic conditions.
Attachment of the dimethylphenyl group: This can be done through a substitution reaction using a suitable dimethylphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,5-dimethylphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,5-dimethylphenyl)pteridine-2,4-diamine would depend on its specific biological target. Generally, pteridine derivatives can interact with enzymes or receptors, modulating their activity. The benzodioxole and dimethylphenyl groups may enhance binding affinity and specificity to certain molecular targets, influencing pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known pteridine derivative used as a chemotherapy agent.
Pyrimethamine: Another pteridine derivative used as an antimalarial drug.
Uniqueness
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,5-dimethylphenyl)pteridine-2,4-diamine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other pteridine derivatives. The presence of the benzodioxole moiety could enhance its ability to cross biological membranes, while the dimethylphenyl group might improve its binding affinity to certain targets.
Properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(2,5-dimethylphenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-13-3-4-14(2)16(9-13)26-21-19-20(24-8-7-23-19)27-22(28-21)25-11-15-5-6-17-18(10-15)30-12-29-17/h3-10H,11-12H2,1-2H3,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZZUTQHLBJBQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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